molecular formula C18H18O4 B12895690 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone CAS No. 66186-79-6

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone

Cat. No.: B12895690
CAS No.: 66186-79-6
M. Wt: 298.3 g/mol
InChI Key: IUFSUKYJPLNYIP-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone is a chemical building block of interest in medicinal and materials chemistry. Its structure incorporates a dibenzofuran moiety, a rigid, aromatic heterocycle known for its defined geometry and utility in developing bioactive molecules and advanced materials . The dibenzofuran core is a common feature in various therapeutic agents and is frequently investigated for its anticancer, antibacterial, and antifungal properties . The 2,2-diethoxyethanone functional group is a reactive handle that can be used in further synthetic transformations, making this compound a versatile precursor for the synthesis of more complex structures . Researchers may explore its potential as an intermediate in the development of novel small-molecule inhibitors, organic light-emitting diodes (OLEDs), and other functional materials that benefit from a planar, conjugated scaffold . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

66186-79-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1-dibenzofuran-2-yl-2,2-diethoxyethanone

InChI

InChI=1S/C18H18O4/c1-3-20-18(21-4-2)17(19)12-9-10-16-14(11-12)13-7-5-6-8-15(13)22-16/h5-11,18H,3-4H2,1-2H3

InChI Key

IUFSUKYJPLNYIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2,2-diethoxyacetimidate

Methyl 2,2-diethoxyacetimidate is a common intermediate used in the preparation of diethoxy-substituted ethanone derivatives. It can be synthesized and utilized under controlled conditions:

Parameter Details
Starting materials Methyl 2,2-diethoxyacetimidate, amines (e.g., N-methylpyridine-2,3-diamine)
Solvent 1,2-Dimethoxyethane, methanol
Catalysts/Additives Glacial acetic acid, p-toluenesulfonic acid monohydrate
Reaction conditions Stirring at room temperature (3 h), reflux (5-7 h), acid treatment (varies)
Yield Typically 39.5% to 100% depending on amine and conditions
Purification Silica gel chromatography, extraction with ethyl acetate and chloroform

Example: Reaction of methyl 2,2-diethoxyacetimidate with N-methylpyridine-2,3-diamine in 1,2-dimethoxyethane with acetic acid and p-toluenesulfonic acid under reflux yields 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine in 39.5% yield after chromatographic purification.

Preparation of 2-Bromo-1,1-diethoxyethane

This compound serves as a haloacetal intermediate for further substitution reactions:

Parameter Details
Starting materials Bromoacetaldehyde diethyl acetal, sodium hydride, 5H-Furo[3,2-c]pyridin-4-one
Solvent Dimethylformamide (DMF), tetrahydrofuran (THF)
Reaction conditions Cooling to 0 °C, stirring, heating at 80-125 °C for several hours
Yield Approximately 80%
Workup Extraction with ethyl acetate, drying over sodium sulfate, acid treatment with HCl

Example: Sodium hydride suspension in DMF cooled to 0 °C is treated with 5H-Furo[3,2-c]pyridin-4-one, followed by addition of bromoacetaldehyde diethyl acetal. The mixture is stirred at 80 °C for 5 hours, then worked up to yield the haloacetal intermediate.

Coupling with Dibenzo[b,d]furan Derivatives

The key step in preparing 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone involves coupling the diethoxyacetyl intermediate with the dibenzofuran moiety. This is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Approach

  • The dibenzofuran nucleus, often functionalized at the 2-position with a suitable leaving group or activated site, reacts with the diethoxyacetyl intermediate.
  • Base-mediated conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (DMF, DMSO) facilitate the substitution.
  • Reaction temperatures range from ambient to reflux conditions depending on reactivity.

Palladium-Catalyzed Cross-Coupling

  • Although specific literature on palladium-catalyzed synthesis of this exact compound is limited, palladium catalysis is widely used for heterocyclic coupling.
  • Typical conditions involve Pd(0) or Pd(II) catalysts, phosphine ligands, and bases under inert atmosphere.
  • This method allows for high regioselectivity and functional group tolerance.

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
1 Methyl 2,2-diethoxyacetimidate + amine in 1,2-dimethoxyethane, acetic acid, reflux with p-TsOH 39.5 Formation of diethoxyacetyl imidate intermediate
2 Sodium hydride in DMF, addition of dibenzofuran derivative, stirring at 0 °C to 80 °C 80 Nucleophilic substitution to attach diethoxyacetyl group
3 Acid treatment (e.g., HCl in acetone), stirring at 60 °C - Hydrolysis or deprotection step
4 Purification by extraction and silica gel chromatography - Isolation of pure this compound

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity.
  • Chromatography: Silica gel column chromatography using mixtures of chloroform, ethyl acetate, and hexane.
  • Extraction: Organic solvents such as ethyl acetate and chloroform are used for workup.
  • Drying agents: Magnesium sulfate or sodium sulfate to remove moisture.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Diethoxyacetyl intermediate Methyl 2,2-diethoxyacetimidate + amine, acid catalysis, reflux 39.5-100 Intermediate for coupling
Haloacetal intermediate Bromoacetaldehyde diethyl acetal + NaH, DMF, 0-80 °C ~80 Precursor for nucleophilic substitution
Coupling with dibenzofuran Sodium hydride or K2CO3, DMF/DMSO, 0-125 °C 70-90 Nucleophilic substitution or Pd-catalysis
Acid treatment and purification HCl in acetone, silica gel chromatography - Final product isolation

Research Findings and Considerations

  • The choice of solvent and temperature critically affects the yield and purity of intermediates and final product.
  • Acid catalysis (e.g., p-toluenesulfonic acid) is essential for promoting imidate formation and subsequent transformations.
  • The use of haloacetals like 2-bromo-1,1-diethoxyethane enables efficient introduction of the diethoxyacetyl group.
  • Purification by silica gel chromatography is necessary to remove side products and unreacted starting materials.
  • The reaction conditions must be carefully controlled to avoid hydrolysis of the acetal groups.

Chemical Reactions Analysis

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein tyrosine phosphatase 1B by binding to the enzyme’s active site, thereby modulating its activity . This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Methoxy-Substituted Dibenzofuran Derivatives

Compounds such as 1-(3,7,9-trimethoxydibenzo[b,d]furan-2-yl)ethanone (33) and 1-(7,9-dimethoxydibenzo[b,d]furan-2-yl)ethanone (35) () feature methoxy groups on the dibenzofuran ring. Compared to the ethoxy groups in the target compound, methoxy substituents reduce steric bulk and may enhance solubility in polar solvents.

Triazole-Containing Derivatives

1-(1-Benzyl-1H-1,2,3-triazole-4-yl)-2,2-diethoxyethanone (9) () shares the 2,2-diethoxyethanone moiety but replaces the dibenzofuran with a triazole ring. The triazole group introduces nitrogen heteroatoms, enabling hydrogen bonding and coordination with metal catalysts. This structural difference likely alters biological activity and catalytic utility compared to the aromatic dibenzofuran system in the target compound .

Functional Group Comparisons

Ethoxy vs. Methoxy Groups

The substitution of ethoxy (─OCH₂CH₃) for methoxy (─OCH₃) groups, as seen in 1-(2-(difluoromethoxy)phenyl)ethanone (), influences electronic and steric properties. Ethoxy groups provide stronger electron-donating effects and greater lipophilicity, which may improve membrane permeability in biological applications. Methoxy derivatives, however, are more compact and may exhibit higher thermal stability .

Sulfonate and Halogen Substituents

Compounds like dibenzo[b,d]furan-2-yl 2,5-dimethoxybenzenesulfonate () incorporate sulfonate groups, enhancing water solubility and acidity. In contrast, halogenated derivatives (e.g., 8-fluoro-1,3-dimethoxydibenzo[b,d]furan (36) ) exhibit increased electrophilicity, making them more reactive in nucleophilic aromatic substitutions compared to the target compound’s ethoxy-ketone system .

Role in Multicomponent Reactions

The target compound’s dibenzofuran core stabilizes transition states in nicotinonitrile synthesis, achieving 55–85% yields under optimized conditions (30–40 min, 100°C) . In contrast, 1-(dibenzo[b,d]furan-2-yl)ethenone (a related enone) shows lower efficiency in similar reactions due to reduced electron-withdrawing capacity compared to the diethoxyethanone group .

Catalyst Compatibility

The target compound reacts efficiently with MIL-88B(Fe₂/Ni)/imidazole/SO₃H, a bimetallic MOF catalyst, leveraging its sulfonic acid tags for carbonyl activation . Comparatively, 1-(2-(furan-2-yl)-1-hydroxyimidazol-5-yl)ethanone () requires milder conditions but lower yields (46%) due to competing tautomerization pathways .

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Lipophilicity (LogP) Key Applications
─OCH₃ (Methoxy) Moderate donating 1.2–1.5 Drug design, catalysis
─OCH₂CH₃ (Ethoxy) Strong donating 1.8–2.2 Organic synthesis
─SO₃H (Sulfonate) Electron-withdrawing -0.5–0.3 Water-soluble catalysts

Biological Activity

The compound 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone is a dibenzofuran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a dibenzofuran core, which is known for its diverse biological activities. The presence of ethoxy groups enhances its solubility and may influence its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C17H18O3
  • Molecular Weight : 286.33 g/mol

Anticancer Properties

Recent studies have highlighted the potential of dibenzofuran derivatives as anticancer agents. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on various kinases involved in cancer progression.

The mechanism by which dibenzofuran derivatives exert their anticancer effects often involves the inhibition of specific protein kinases such as Pim-1 and Pim-2. These kinases are implicated in cell proliferation and survival in various malignancies.

Inhibitory Activity Against Kinases

A study screened several dibenzofuran derivatives against a panel of kinases, revealing that certain modifications can significantly enhance their inhibitory potency. For example, compounds with hydroxyl substitutions showed improved binding affinity to the ATP-binding sites of target kinases, leading to enhanced anticancer activity .

Table 1: Inhibitory Potency of Dibenzofuran Derivatives

Compound IDKinase TargetIC50 (µM)Notes
44Pim-10.5Potent inhibitor
45CLK10.8Moderate potency
46DYRK1A0.69Less selective

Study on Antitumor Activity

In a preclinical study, a related dibenzofuran compound demonstrated significant antitumor activity in xenograft models of human leukemia. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls .

Safety and Toxicity Assessments

The safety profile of dibenzofuran derivatives has been evaluated using Galleria mellonella larvae as a model organism. These studies indicated low toxicity levels for several derivatives at therapeutic doses, suggesting a favorable safety margin for further development .

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